1-Naphthalenemethanol

Vue d'ensemble

Description

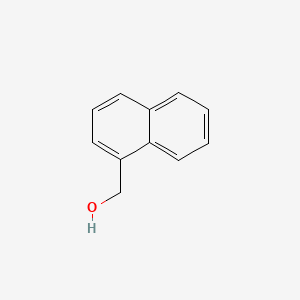

1-Naphthalenemethanol (CAS: 4780-79-4; molecular formula: C₁₁H₁₀O; molecular weight: 158.20 g/mol) is an aromatic alcohol featuring a hydroxyl group (-OH) attached to the methylene carbon adjacent to the naphthalene ring at the 1-position . It is synthesized via the Cannizzaro reaction under solvent-free conditions, where α-naphthaldehyde reacts with potassium hydroxide to yield 1-naphthoic acid and this compound in 79% and 86% yields, respectively . This method is favored for its reduced waste generation compared to traditional solvent-based approaches.

The compound exhibits applications in organic synthesis (e.g., Fe-catalyzed multicomponent reactions yielding benzoxazoles in 77% yield ), photolysis studies , and enzymatic sulfation . Its crystal structure reveals O—H⋯O hydrogen bonds forming infinite C(2) chains parallel to the [100] direction, similar to 1-naphthaleneethanol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Naphthalen-1-yl-méthanol peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réduction du naphtaldéhyde en utilisant du borohydrure de sodium (NaBH4) dans le méthanol. La réaction se déroule généralement à température ambiante et donne le Naphthalen-1-yl-méthanol comme produit principal .

Méthodes de production industrielle : Dans les milieux industriels, le Naphthalen-1-yl-méthanol est souvent produit par hydrogénation catalytique du naphtaldéhyde. Cette méthode implique l'utilisation d'un catalyseur métallique, tel que le palladium sur carbone (Pd/C), sous hydrogène gazeux à des pressions et températures élevées. Ce procédé est efficace et évolutif, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le Naphthalen-1-yl-méthanol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Principaux produits formés :

- L'oxydation du Naphthalen-1-yl-méthanol produit généralement de l'acide naphtalen-1-carboxylique.

- La réduction aboutit à la formation de naphtalen-1-yl-méthane.

- Les réactions de substitution produisent une gamme de dérivés naphtalen-1-yl substitués, en fonction de l'électrophile utilisé .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

1-Naphthalenemethanol is a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs. For example, research has indicated its potential in synthesizing compounds that inhibit specific enzymes involved in disease processes, contributing to therapeutic advancements .

Case Study: Antimicrobial Properties

A study highlighted its significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 150 |

| Bacillus subtilis | 60 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that this compound could be a lead compound for developing new antibacterial agents, especially in light of increasing antibiotic resistance.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing the efficiency of chemical reactions .

Comparative Analysis with Similar Compounds

The compound's distinct properties can be contrasted with similar compounds to illustrate its unique applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Naphthalen-2-yl-methanol | Hydroxymethyl group at the second position | Different antibacterial profile |

| Naphthalen-1-yl-ethanol | Ethanol derivative at the first position | Varies in solubility and reactivity |

| Naphthalen-1-yl-methanone | Ketone derivative at the first position | Exhibits different reactivity patterns |

Flavor and Fragrance Industry

Contribution to Aromatic Profiles

this compound is utilized in formulating fragrances and flavoring agents. Its aromatic properties enhance the profiles of perfumes and food products, making it valuable in the cosmetic and food industries .

Polymer Production

Specialty Polymers

This compound plays a role in producing specialty polymers that improve the properties of materials used in coatings and adhesives. Its incorporation into polymer formulations can enhance thermal stability and mechanical properties .

Research in Material Science

Development of New Materials

Research has focused on using this compound to develop new materials with unique properties, such as enhanced thermal stability and conductivity. This application is particularly relevant in creating advanced materials for electronic devices and other high-performance applications .

Photocatalytic Applications

Selective Oxidation Processes

Recent studies have explored using this compound as a substrate in photocatalytic reactions. For instance, it has been employed to achieve selective oxidation with high conversion rates when using carbon nitride photocatalysts . This application highlights its potential in clean energy production and pollution remediation.

Mécanisme D'action

The mechanism of action of naphthalen-1-yl-methanol and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives have been shown to inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . In cancer research, naphthalen-1-yl-methanol derivatives have been found to interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomer: 2-Naphthalenemethanol

- Structural Difference : The hydroxyl group is attached to the methylene carbon at the 2-position of the naphthalene ring.

- Reactivity: In imide synthesis via deoxyamination, 2-naphthalenemethanol provided a higher yield (78%) compared to 1-naphthalenemethanol (67%), suggesting steric or electronic effects influence reactivity .

- Thermodynamic Stability: Both isomers were studied using static bomb calorimetry and Calvet microcalorimetry.

Substituted Derivatives: 1-(1-Naphthyl)-1-propanol

- Structural Difference: A propanol chain replaces the methanol group, introducing a stereocenter (C₁₃H₁₄O; molecular weight: 186.25 g/mol) .

- Applications: Limited data exist, but the extended alkyl chain may alter solubility and reactivity in substitution reactions compared to this compound.

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

- Structural Difference : Lack the hydroxyl group, featuring a methyl substituent instead.

- Physical Properties: Property 1-Methylnaphthalene 2-Methylnaphthalene Molecular Formula C₁₁H₁₀ C₁₁H₁₀ Boiling Point ~245°C ~241°C Applications: Primarily used as solvents and in industrial processes, contrasting with this compound’s role in synthetic chemistry .

Reactivity in Organic Reactions

Fe-Catalyzed Multicomponent Coupling

- This compound: Achieved 77% yield in benzoxazole synthesis, outperforming allyl alcohol (41%) due to reduced steric hindrance .

Thermodynamic and Physical Properties

Activité Biologique

1-Naphthalenemethanol, also known as 1-naphthylmethanol, is an aromatic alcohol derived from naphthalene. Its molecular formula is , and it possesses a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 158.197 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 303.6 °C

- Melting Point : 61-63 °C

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Research has demonstrated its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria have been reported as follows:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 150 |

| Bacillus subtilis | 60 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that this compound could serve as a potential lead compound for developing new antibacterial agents, especially in light of rising antibiotic resistance .

The mechanism by which this compound exerts its antibacterial effects appears to involve interactions with bacterial cell membranes, leading to disruptions in cellular integrity and function. It has been suggested that the compound may undergo metabolic transformations, including sulfation catalyzed by arylsulfotransferase, which could enhance its bioactivity .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound, particularly focusing on its efficacy against various pathogens:

- Study on Annona senegalensis Extracts : A study highlighted the antibacterial activity of extracts from the root bark of Annona senegalensis, which contain this compound. The extract demonstrated significant antibacterial activity against clinical isolates, indicating the compound's potential role in traditional medicine .

- Anticancer Activity : Research has also explored the cytotoxic effects of this compound on cancer cell lines. The compound was screened for cytotoxicity using the MTT assay on several cancer cell lines, showing promising results that warrant further investigation into its anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Naphthalen-2-yl-methanol | Hydroxymethyl group at the second position | Different antibacterial profile |

| Naphthalen-1-yl-ethanol | Ethanol derivative at the first position | Varies in solubility and reactivity |

| Naphthalen-1-yl-methanone | Ketone derivative at the first position | Exhibits different reactivity patterns |

| 1-Hydroxymethylnaphthalene | Hydroxymethyl group attached to naphthalene | Often used as an intermediate in organic synthesis |

This comparison illustrates how the structural configuration of this compound contributes to its distinct biological activities.

Q & A

Basic Research Questions

Q. What synthetic methods are most effective for producing 1-Naphthalenemethanol in academic laboratories?

The solvent-free Cannizzaro reaction using α-naphthaldehyde and powdered potassium hydroxide under controlled heating (60–80°C) yields 1-naphthoic acid and this compound with high efficiency (86% and 79% yields, respectively). This method minimizes waste generation compared to traditional solvent-based approaches . Optimization includes precise temperature control and stoichiometric ratios to avoid side reactions.

Q. How can researchers validate the purity of this compound for experimental use?

Utilize normal-phase high-performance liquid chromatography (HPLC) with silica-based columns to assess purity, as retention behavior varies significantly with mobile phase composition (e.g., n-hexane/isopropanol gradients). Cross-validate with gas chromatography-mass spectrometry (GC-MS) for structural confirmation, particularly for detecting trace impurities from synthesis byproducts .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include a melting point of 61–63°C, boiling point of 301°C at 715 mmHg, and flammability (WGK hazard level 2). These parameters inform storage conditions (desiccated, <25°C) and safety protocols for handling volatile organic compounds in thermal reactions .

Advanced Research Questions

Q. How can systematic review frameworks address contradictions in toxicological data for this compound?

Follow the 8-step framework from the Toxicological Profile for Naphthalene Derivatives:

- Step 1 : Define inclusion criteria (e.g., species, exposure routes) using standardized tables (Table B-1) .

- Step 5 : Assess risk of bias via questionnaires (Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting in animal/human studies .

- Step 7 : Translate confidence ratings into evidence tiers, prioritizing studies with low bias (e.g., adequately concealed allocation reduces effect overestimation by 30–41%) .

Q. What methodologies are recommended for investigating the antimicrobial mechanisms of this compound?

Combine in vitro assays (e.g., MIC/MBC against Staphylococcus aureus and Candida albicans) with molecular dynamics simulations to predict interactions with bacterial membranes or enzymatic targets (e.g., fatty acid amide hydrolase). Validate using gene knockout models to identify resistance pathways .

Q. How can UV photolysis studies of this compound be optimized to analyze degradation products?

Design controlled photolysis chambers with monochromatic UV light (254 nm) and humidity regulation (dry vs. moist air). Use HPLC coupled with high-resolution MS to identify intermediates like 1-naphthaldehyde and quantify degradation kinetics. Compare results with computational models (e.g., DFT calculations) to predict reaction pathways .

Q. What experimental strategies mitigate bias in assessing this compound’s hepatic toxicity?

Implement double-blinding and centralized randomization for animal dosing to reduce performance/detection bias. Use standardized histopathology scoring (e.g., NAFLD Activity Score) and pre-register analytical protocols to minimize selective outcome reporting. Meta-analyze data across species (rats, mice) to identify dose-response consistency .

Q. How do retention behaviors of this compound differ between supercritical fluid chromatography (SFC) and normal-phase HPLC?

SFC with CO₂/ethanol mobile phases shows faster elution (retention factor k = 2.1) than HPLC (k = 5.3 under n-hexane/isopropanol 90:10). Optimize column selection (e.g., diol vs. cyanopropyl phases) to enhance resolution for chiral derivatives. This is critical for isolating enantiomers in pharmacokinetic studies .

Q. What biomonitoring approaches are suitable for detecting this compound exposure in environmental studies?

Deploy passive samplers (e.g., PUF disks) in air/water matrices, followed by GC-MS analysis (LOD = 0.1 ng/L). For biological monitoring, quantify urinary metabolites (e.g., glucuronide conjugates) via LC-MS/MS with enzymatic hydrolysis. Cross-reference with environmental fate data (e.g., log Kow = 3.2) to model bioaccumulation potential .

Q. Methodological Resources

Propriétés

IUPAC Name |

naphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNHHSDYFYZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197295 | |

| Record name | 1-Hydroxymethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4780-79-4 | |

| Record name | 1-Naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4780-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004780794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHALENEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxymethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2MEJ1Q34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.